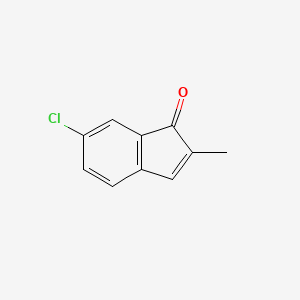

6-Chloro-2-methyl-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLLDWVAMMETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Chloro 2 Methyl 1h Inden 1 One

Transformations at the Carbonyl Group of Indenones

The ketone functionality within the five-membered ring is a primary site for chemical reactions, typical of carbonyl compounds.

The carbonyl carbon of 6-chloro-2-methyl-1H-inden-1-one is electrophilic and susceptible to attack by nucleophiles. This includes reactions with organometallic reagents and reduction by hydride donors.

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols. The reaction proceeds via the nucleophilic attack of the carbanion from the organometallic species on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). These reactions involve the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. For instance, the reduction of similar cyclic ketones is a well-established method for producing the corresponding alcohols.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | Grignard (e.g., CH₃MgBr) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

The carbonyl group of this compound can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in a process known as the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and involves the formation of a new carbon-carbon double bond. sigmaaldrich.comresearchgate.net

The reaction begins with the deprotonation of the active methylene compound by the base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indenone. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.orgresearchgate.net Such reactions are fundamental for extending the carbon framework and synthesizing derivatives with altered electronic and steric properties. mdpi.comrsc.org

Furthermore, the α-methyl group of this compound is activated by the adjacent carbonyl group, making its protons acidic. This allows the indenone to act as a nucleophile in base-catalyzed Aldol-type condensation reactions, potentially with itself or another aldehyde or ketone. masterorganicchemistry.comyoutube.com Heating the initial aldol (B89426) addition product typically leads to dehydration, forming a conjugated enone. youtube.comyoutube.com

Reactions at the Unsaturated Ring System of Indenones

The reactivity of the indenone scaffold also extends to its unsaturated carbocyclic framework, which includes the benzene (B151609) ring and the endocyclic double bond.

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the chloro group and the fused, electron-withdrawing acyl group.

The chlorine atom at the C6 position is an ortho-, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. It would direct incoming electrophiles to the C5 and C7 positions. Conversely, the carbonyl function of the indenone ring is a strong deactivating and meta-directing group, which deactivates the entire benzene ring and directs substitution to the C4 and C6 positions relative to its point of fusion.

Given these competing effects, the precise location of substitution can be complex. The chloro group at C6 is deactivating, as is the fused ring system. Nitration, for example, typically requires strong conditions, such as a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comresearchgate.net The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. researchgate.net In some cases with highly substituted aromatic ketones, ipso substitution, where a substituent other than hydrogen is replaced, has been observed. researchgate.net

Directing Effects of Substituents on the Benzene Ring:

-Cl (at C6): Ortho, Para-Director (to C5, C7); Deactivating.

-Acyl (fused ring): Meta-Director (to C4); Deactivating.

The endocyclic double bond of this compound is part of an α,β-unsaturated ketone system. This conjugation renders the β-carbon (C3) electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

This reaction is particularly effective with "soft" nucleophiles, such as enolates (derived from malonic esters or β-ketoesters), Gilman reagents (organocuprates), thiols, and amines. masterorganicchemistry.com The reaction proceeds via a 1,4-addition mechanism where the nucleophile adds to the C3 position, leading to the formation of an enolate intermediate, which is subsequently protonated to give the saturated indanone derivative. masterorganicchemistry.comyoutube.com The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation in a thermodynamically controlled manner. organic-chemistry.org

| Michael Donor (Nucleophile) | Product Type |

| Dialkyl Malonate | 3-Substituted Indanone |

| Thiol (R-SH) | 3-Thioether Substituted Indanone |

| Amine (R₂NH) | 3-Amino Substituted Indanone |

| Organocuprate (R₂CuLi) | 3-Alkyl/Aryl Substituted Indanone |

Derivatization Strategies for Novel Fused and Spiro Indenone Scaffolds

The reactivity of this compound at multiple sites allows for its use as a building block in the synthesis of more complex molecular architectures, such as fused and spirocyclic systems. rsc.orgrsc.orgsioc-journal.cn

Fused Heterocycles: Derivatization can be achieved by first performing a reaction at the α-position (C2) or at the carbonyl group, followed by a cyclization step. For example, a Knoevenagel condensation product can be designed to contain a second reactive group that can undergo a subsequent intramolecular cyclization to form a fused ring system. Another strategy involves the reaction of α-haloindanones (which can be prepared from the corresponding indanone) with binucleophilic reagents. For instance, reacting an α-chloroindanone with thiourea (B124793) can yield fused indenothiazole systems, while reaction with o-phenylenediamine (B120857) can lead to indenoquinoxalines. nih.gov

Spiro Scaffolds: Spiro compounds, which contain two rings sharing a single atom, can be synthesized from indenone precursors. nih.gov One common approach is through a domino reaction sequence. For example, a multicomponent reaction involving the indenone, an active methylene compound, and another reagent can lead to a Knoevenagel/Michael/cyclization cascade to build a spirocyclic framework in a single pot. nih.gov Isatin derivatives, for instance, can be condensed with α,β-unsaturated ketones (which can be formed from indenones) to generate spiro-oxindole pyrazoline derivatives. researchgate.net These strategies are of significant interest for creating structurally complex and rigid three-dimensional molecules for various applications, including drug discovery. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 2 Methyl 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 6-Chloro-2-methyl-1H-inden-1-one, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present.

The aromatic protons on the chlorinated benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing chloro group. The exact chemical shifts and splitting patterns of these aromatic protons provide crucial information about their relative positions on the ring.

The protons of the methyl group attached to the indenone core are expected to produce a signal further upfield, typically in the range of 2.0-2.5 ppm. The protons on the cyclopentenone ring will also have characteristic chemical shifts. For instance, the methylene (B1212753) protons adjacent to the carbonyl group are deshielded and would appear at a lower field than typical alkane protons.

A representative, though general, depiction of expected ¹H NMR data is provided in the interactive table below. Actual experimental values can vary based on the solvent and other experimental conditions.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H | 7.0 - 7.8 | m | 3H | Signals from the benzene ring protons. |

| Vinylic-H | ~6.5 | s | 1H | Signal from the proton on the C=C bond of the five-membered ring. |

| Methylene-H | ~3.0 | s | 2H | Signal from the CH₂ group in the five-membered ring. |

| Methyl-H | ~2.2 | s | 3H | Signal from the -CH₃ group. |

This table is illustrative. Actual chemical shifts and multiplicities can vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone group is highly deshielded and will appear far downfield, typically in the range of 190-210 ppm. libretexts.org The carbon atoms of the aromatic ring will resonate between 120 and 150 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift due to the halogen's electronegativity. The quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

The carbons of the cyclopentenone ring and the methyl group will have signals at higher field strengths. The methyl carbon signal is typically found in the range of 15-25 ppm. The following interactive table outlines the expected chemical shift ranges for the carbon atoms in the molecule.

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 210 | Ketone carbonyl carbon. libretexts.org |

| Aromatic C-Cl | 130 - 140 | Carbon attached to chlorine. |

| Aromatic C-H | 120 - 135 | Aromatic carbons with attached protons. |

| Aromatic C (quaternary) | 135 - 150 | Aromatic carbons with no attached protons. |

| Vinylic C=C | 130 - 160 | Carbons of the double bond in the five-membered ring. |

| Methylene C | 30 - 40 | CH₂ carbon in the five-membered ring. |

| Methyl C | 15 - 25 | -CH₃ carbon. |

This table is illustrative. Actual chemical shifts can vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. youtube.comoxinst.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to trace out the spin systems within the molecule, such as the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comuvic.ca It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away from each other. youtube.comresearchgate.net This is particularly useful for identifying connections across quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons and the adjacent vinylic and quaternary carbons, confirming the position of the methyl group.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved. mdpi.come-bookshelf.de

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a rapid and effective method for identifying key functional groups. In the IR spectrum of this compound, several characteristic absorption bands are expected.

The most prominent peak will be due to the stretching vibration of the carbonyl group (C=O) of the ketone, which typically appears in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by conjugation and ring strain. The C=C stretching vibrations of the aromatic ring and the double bond in the cyclopentenone ring will give rise to absorptions in the 1450-1600 cm⁻¹ region.

The C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹. The following interactive table summarizes the expected IR absorption bands.

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1680 - 1720 | Stretching |

| C=C (Aromatic & Vinylic) | 1450 - 1600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C-Cl | < 800 | Stretching |

This table is illustrative. Actual wavenumbers can vary.

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com While strong IR absorptions are observed for polar bonds like the carbonyl group, Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, such as the C=C bonds in the aromatic and cyclopentenone rings.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=C double bond in the five-membered ring. The symmetric stretching of the carbon framework would also be prominent. The C-Cl stretch may also be observable in the Raman spectrum. The combination of IR and Raman data can provide a more complete vibrational profile of the molecule, aiding in its definitive identification and characterization.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound. By measuring the mass-to-charge ratio (m/z) with exceptional precision, HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₀H₇ClO, the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any chlorine-containing fragment ions. miamioh.edu This distinctive pattern serves as a key identifier in the mass spectrum.

Recent advancements in HRMS have significantly improved the ability to detect and identify compounds in complex mixtures. nih.gov

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Elemental Composition | Calculated Exact Mass | Relative Abundance (%) |

| [M]⁺ | C₁₀H₇³⁵ClO | 178.0213 | 100 |

| [M+1]⁺ | ¹³CC₉H₇³⁵ClO | 179.0246 | 10.86 |

| [M+2]⁺ | C₁₀H₇³⁷ClO | 179.9918 | 32.01 |

Note: Data is theoretical and calculated based on natural isotopic abundances.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule. lifesciencesite.com In a tandem mass spectrometry experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's connectivity.

For chloro-containing organic compounds, a primary fragmentation pathway often involves the loss of the halogen atom. miamioh.edu In the case of this compound, the fragmentation is likely to proceed through several key losses, including the loss of a chlorine radical (•Cl), a methyl radical (•CH₃), and carbon monoxide (CO) from the ketone group. The fragmentation of 2-chloro-2-methylpropane, for example, shows that the parent molecular ion fragments very easily. docbrown.info The analysis of these fragmentation pathways is crucial for confirming the substitution pattern on the indenone core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The conjugated system of the indenone ring in this compound is expected to exhibit characteristic absorption bands corresponding to electronic transitions.

The spectrum will likely show high-intensity π → π* transitions, arising from the excitation of electrons in the conjugated π system, and lower-intensity n → π* transitions, associated with the non-bonding electrons of the carbonyl oxygen. A study on 2-chloro-6-methylaniline (B140736) showed absorption bands in ethanol (B145695) solution between 260 nm and 306 nm. researchgate.net The position and intensity of these bands for this compound would be influenced by the chloro and methyl substituents on the aromatic ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating and purifying chemical compounds. For this compound, these techniques are vital for ensuring the quality of the material for further analysis and application.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, would effectively separate the target compound from any impurities. The purity is then quantified by comparing the area of the product peak to the total peak area in the chromatogram.

For the isolation of larger quantities, column chromatography is the method of choice. The selection of the stationary phase, typically silica (B1680970) gel, and the eluting solvent system is optimized to achieve efficient separation. Thin-Layer Chromatography (TLC) is used to monitor the separation process. The use of chromatographic techniques in conjunction with other analytical methods has been documented for the structural elucidation of related chloro-methyl substituted heterocyclic compounds. nih.gov

Scanning Electron Microscopy (SEM) for Morphological Analysis of Indenone Aggregates

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at the micro- and nanoscale. When applied to this compound, SEM can reveal the size, shape, and surface features of its crystalline or amorphous aggregates. This information is crucial for understanding the physical properties of the bulk material, such as its flowability and dissolution characteristics, which are important in various applications.

Theoretical and Computational Chemistry Studies of 6 Chloro 2 Methyl 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov By employing functionals like B3LYP with a suitable basis set, researchers can obtain an optimized stable structure and calculate various molecular properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. A smaller gap suggests that less energy is required to excite an electron, indicating higher reactivity. numberanalytics.com

The HOMO is the orbital with the highest energy that contains electrons, while the LUMO is the lowest energy orbital that is unoccupied. numberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility of a chemical reaction. numberanalytics.com For 6-Chloro-2-methyl-1H-inden-1-one, the energies of these orbitals and the resulting gap can be calculated to predict its chemical behavior. researchgate.net

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: Specific values would be obtained from detailed DFT calculations and may vary depending on the computational method and basis set used.

Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Potential, Hardness, Fukui Functions)

Global and local reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. arxiv.org

Global Reactivity Descriptors:

Electronegativity (χ): Represents the power of an atom or group of atoms to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It can be approximated using the energies of the HOMO and LUMO. arxiv.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap. arxiv.org A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. arxiv.org

Local Reactivity Descriptors:

Fukui Functions: These are crucial for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Global Softness (S) | 1/(2η) | Value |

| Electrophilicity Index (ω) | μ²/ (2η) | Value |

Note: Specific values are derived from the HOMO and LUMO energies obtained through DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov By simulating the system for a sufficient period, one can observe the range of conformations the molecule can adopt and identify the most stable ones. These simulations are particularly useful for understanding how the molecule might bind to a receptor or enzyme, by revealing key intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound. dntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (¹H and ¹³C NMR). nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies help in the assignment of experimental IR spectral bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | List of predicted shifts |

| ¹³C NMR | Chemical Shifts (ppm) | List of predicted shifts |

| IR | Vibrational Frequencies (cm⁻¹) | List of key frequencies |

| UV-Vis | λmax (nm) | Predicted wavelength |

Note: These values are the result of quantum chemical calculations and serve as a comparison to experimental data.

Structure-Reactivity and Structure-Property Relationship Investigations

By combining the computational data from DFT and other methods, it is possible to establish structure-reactivity and structure-property relationships for this compound. For example, by systematically modifying the structure of the molecule (e.g., changing the substituent or its position) and calculating the resulting changes in electronic properties and reactivity descriptors, one can develop a deeper understanding of how its chemical structure influences its behavior. bldpharm.com This knowledge is crucial for the rational design of new molecules with desired properties, for instance, in the development of new pharmaceutical agents or materials.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The 1-indanone (B140024) core is a well-established and valuable starting point for the synthesis of intricate organic structures. beilstein-journals.org Its reactivity allows for numerous chemical transformations, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. chemimpex.com

The 1-indanone skeleton is a structural motif found in various biologically active compounds and serves as a crucial precursor in the total synthesis of natural products. beilstein-journals.org While direct synthesis of a specific natural product from 6-Chloro-2-methyl-1H-inden-1-one is not prominently documented in publicly available literature, the general class of 1-indanones is widely employed for this purpose. Their ability to undergo a variety of chemical reactions allows chemists to build complex molecular architectures characteristic of natural products. The functional groups on this compound make it a candidate for elaboration into more complex target molecules.

The structure of this compound is an ideal scaffold for building various heterocyclic compounds, which are central to medicinal chemistry. beilstein-journals.org The indanone core can be modified and cyclized with other reagents to form new ring systems containing nitrogen, sulfur, or oxygen.

A notable example is the synthesis of quinoline (B57606) derivatives. Research has demonstrated the synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone, a complex heterocyclic system, in high yield using microwave-assisted reactions. This highlights the utility of the chloro-substituted phenyl ring, which originates from a precursor structurally related to the indanone framework, in constructing polycyclic heteroaromatics. The development of new synthetic routes to such heterocyclic systems is of great interest due to their wide range of biological activities, including anti-malarial, anti-bacterial, and anti-inflammatory properties. Furthermore, thiazolo[5,4-b]pyridines, another important class of pharmacologically active heterocycles, can be synthesized using related chemical strategies, underscoring the importance of versatile scaffolds in medicinal chemistry. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Indanone-Related Scaffolds

| Precursor Type | Resulting Heterocycle | Synthetic Method | Potential Application | Reference |

| Chloro-aminobenzophenone / Acetylacetone | 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone | Microwave-assisted condensation | Anti-malarial, Anti-bacterial, Anti-inflammatory | |

| Substituted 2-halobenzaldehydes | Thiazolo[5,4-d]thiazoles | Reaction with dithiooxamide | Pharmacological agents | researchgate.net |

| Highly substituted aromatics | Bicyclic Fluoroquinolones | Intramolecular SNAr reaction | Antibiotics | beilstein-journals.org |

Development of Materials with Specific Physicochemical Properties

The chemical properties of this compound make it a potential precursor for the development of advanced materials with tailored optical, electronic, or catalytic characteristics.

Based on a review of available scientific literature and patents, there is no documented application of this compound or closely related indanones in the formulation or synthesis of discotic liquid crystals.

The conjugated system inherent in the this compound structure makes it an interesting candidate for derivatization into organic electronic materials.

Dyes for Solar Cells: In dye-sensitized solar cells (DSCs), a sensitizer (B1316253) (dye) is responsible for light absorption and electron injection into a semiconductor. mdpi.commdpi.com Efficient sensitizers, often based on ruthenium complexes or purely organic molecules, must possess specific electronic and photophysical properties. mdpi.com These include intense absorption spectra and appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to ensure efficient electron transfer. mdpi.com Organic dyes with donor-π-acceptor (D-π-A) structures are a major focus of research. The indanone core of this compound can serve as a building block (either as part of the π-bridge or modified to be a donor/acceptor) for constructing larger, more complex organic dyes suitable for DSC applications.

Photoinitiators: There is currently no specific information in the reviewed literature detailing the use of this compound as a photoinitiator.

Non-Linear Optical (NLO) Applications: Non-linear optical materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion of laser light. rsc.org Organic molecules can exhibit significant NLO properties, particularly if they possess a high degree of π-conjugation and charge asymmetry, often found in donor-acceptor systems. jhuapl.edu Research into materials like one-dimensional coordination polymers and fluorinated poly(1,3,4-oxadiazole-ether)s demonstrates that tailored molecular design can lead to materials with large second-order (β) or third-order (γ) hyperpolarizabilities. rsc.orgmdpi.com The this compound molecule, with its conjugated aromatic system and reactive ketone group, serves as a modifiable scaffold. It can be chemically transformed to introduce strong electron-donating and electron-withdrawing groups, creating the charge-transfer character necessary for a significant NLO response.

Corrosion Inhibition Studies (Mechanistic and Theoretical Aspects)

While specific experimental studies on the corrosion inhibition properties of This compound are not extensively documented in publicly available literature, its molecular structure provides a strong basis for predicting its potential as a corrosion inhibitor. The analysis of its functional groups—the indenone core, the chloro substituent, and the methyl group—allows for a detailed theoretical and mechanistic exploration of its likely behavior in preventing the degradation of metallic surfaces.

Organic compounds function as corrosion inhibitors by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. researchgate.net This adsorption process can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecule and the metal's vacant d-orbitals. researchgate.net The effectiveness of an organic inhibitor is closely linked to its electronic structure, the presence of heteroatoms, and its ability to form a stable, uniform film. fishersci.comsigmaaldrich.com

Mechanistic Aspects of Adsorption

The corrosion inhibition mechanism of This compound would theoretically involve the following key interactions:

Role of the Indenone Core: The π-electrons of the aromatic and cyclopentenone rings in the indenone structure are crucial. These delocalized electrons can interact with the vacant d-orbitals of metals like iron or steel, facilitating strong adsorption onto the surface. google.com

Influence of the Oxygen Atom: The carbonyl (C=O) group's oxygen atom is a primary center for adsorption. As a heteroatom with lone pairs of electrons, it can readily donate these electrons to the metal surface, establishing a coordinate covalent bond and anchoring the molecule. researchgate.net

Contribution of the Chlorine Atom: The chloro (–Cl) group, a halogen, also possesses lone pair electrons and can act as an additional adsorption site. fishersci.com Furthermore, the high electronegativity of chlorine can influence the electron density distribution across the entire molecule, enhancing its interaction with the metal surface. In acidic solutions, such as those containing hydrochloric acid (HCl), chloride ions (Cl⁻) are known to first adsorb onto the metal, creating a negatively charged surface which then facilitates the adsorption of the protonated inhibitor molecules through electrostatic attraction. researchgate.net

Effect of the Methyl Group: The methyl (–CH₃) group is an electron-donating group. By pushing electron density into the ring system, it can enhance the electron-donating capability of the molecule as a whole, potentially leading to stronger adsorption and higher inhibition efficiency.

The adsorption process is often studied using adsorption isotherms to describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the metal surface. The Langmuir isotherm is commonly used, which assumes the formation of a monolayer of inhibitor molecules on the surface. abechem.com

Theoretical and Quantum Chemical Aspects

Density Functional Theory (DFT) is a powerful computational tool used to predict the corrosion inhibition potential of molecules by calculating various quantum chemical parameters. ijcsi.proresearchgate.netgsconlinepress.com For This compound , these calculations would provide insight into its electronic properties and its interaction with a metal surface (e.g., Fe(110)).

Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to a molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, suggesting better inhibition efficiency. rvrlabs.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of a molecule to accept electrons from the metal surface (back-donation). A lower ELUMO value suggests a greater capacity for electron acceptance. rvrlabs.com

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with a greater inhibition efficiency, as the molecule can more readily interact with the metal surface. rvrlabs.com

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to enhanced electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This value predicts the tendency of an inhibitor to donate electrons to the metal. A positive ΔN value indicates that the molecule is likely to act as an electron donor.

The following tables present hypothetical, yet representative, quantum chemical data and inhibition efficiency findings for This compound , based on values typically observed for structurally similar indenone and chloro-substituted aromatic inhibitors.

Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative data based on theoretical calculations for similar compounds)

| Parameter | Predicted Value | Significance in Corrosion Inhibition |

| EHOMO | -6.50 eV | High value suggests strong electron-donating ability. |

| ELUMO | -2.15 eV | Low value indicates capacity for electron acceptance (back-donation). |

| Energy Gap (ΔE) | 4.35 eV | A relatively low gap suggests high reactivity and effective adsorption. |

| Dipole Moment (μ) | 3.8 D | A significant dipole moment enhances electrostatic adsorption. |

| Electronegativity (χ) | 4.33 eV | Indicates the molecule's ability to attract electrons. |

| Global Hardness (η) | 2.18 eV | A lower hardness value corresponds to higher reactivity. |

| Fraction of Electrons Transferred (ΔN) | > 0 | Suggests a tendency to donate electrons to the metal surface. |

Table 2: Hypothetical Inhibition Efficiency Data from Electrochemical Measurements (Illustrative data based on typical experimental results for indenone derivatives)

| Inhibitor Concentration (mol/L) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 950 | - |

| 1 x 10⁻⁵ | 210 | 77.9% |

| 5 x 10⁻⁵ | 125 | 86.8% |

| 1 x 10⁻⁴ | 85 | 91.1% |

| 5 x 10⁻⁴ | 50 | 94.7% |

| 1 x 10⁻³ | 42 | 95.6% |

These illustrative data suggest that This compound would likely act as an effective mixed-type inhibitor, meaning it would suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Its mechanism would be rooted in the formation of a stable, chemisorbed protective film on the metal surface, driven by the synergistic effects of its indenone core and its chloro and oxygen functional groups.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 6-Chloro-2-methyl-1H-inden-1-one is a primary focus of future research. Current synthetic strategies often rely on harsh reagents and produce significant waste. The exploration of novel synthetic pathways aims to address these limitations.

A promising avenue of research involves the use of metal-free catalysis. tandfonline.com For instance, a novel metal-free synthesis of indenone derivatives has been reported using a combination of CBr4 and diethyl phosphonate, offering a more sustainable alternative to traditional metal-catalyzed reactions. tandfonline.com Another innovative approach is the development of one-pot tandem reactions, such as the Meyer-Schuster rearrangement and radical cyclization of arylpropynols with disulfides, to produce 2-sulfenylindenones. tandfonline.com

Furthermore, the use of greener solvents and energy sources is being investigated. Low-energy green light-driven radical annulation reactions between α-keto acids and internal alkynes, using photocatalysts like Rhodamine 6G, present a more sustainable and efficient method for indenone synthesis. researchgate.net These advancements are crucial for reducing the environmental impact of producing this compound and its derivatives, making them more viable for large-scale industrial applications.

Development of Advanced Derivatization Methods for Tailored Functional Materials

The ability to modify the structure of this compound through derivatization is key to creating new functional materials with tailored properties. Future research will focus on developing advanced derivatization methods to enhance the performance of these materials in various applications.

One area of interest is the synthesis of novel indenone derivatives as agonists for peroxisome proliferator-activated receptor γ (PPARγ), which are significant in the treatment of type II diabetes. researchgate.net By designing and synthesizing new derivatives, researchers aim to improve their agonistic activity. researchgate.net

Advanced derivatization techniques, such as chiral derivatization, can be employed to create enantiomerically pure compounds for applications in pharmaceuticals and materials science. numberanalytics.com This involves using chiral derivatization reagents to convert enantiomers into diastereomers, which can then be separated and analyzed. numberanalytics.com Additionally, derivatization can be used to enhance the analytical performance of these compounds in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). numberanalytics.comnih.gov For example, derivatizing triterpenoids with specific reagents has been shown to significantly lower the limit of detection in HPLC analysis. nih.gov

Integration of Machine Learning and Artificial Intelligence in Spectroscopic Data Interpretation and Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of this compound and its derivatives. These powerful computational tools can accelerate the analysis of complex spectroscopic data and predict the properties of new compounds, saving significant time and resources.

ML algorithms, such as random forests, are being applied to analyze X-ray absorption spectra to identify the coordination environment of elements within a compound. esrf.fr This allows for a more rapid and automated analysis of structural properties compared to traditional visual inspection. esrf.fr Deep learning models, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), have shown great promise in learning complex patterns within spectral data, leading to improved accuracy in classification and solving inverse problems. researchgate.netyoutube.com

Furthermore, AI models are being developed to predict the binding affinity of ligands to receptors, a critical aspect of drug discovery. arxiv.org By training these models on large datasets of molecular descriptors and known binding affinities, researchers can screen virtual libraries of indenone derivatives to identify promising candidates for further experimental investigation. arxiv.org This predictive capability significantly streamlines the drug development process. arxiv.org

Theoretical Design and Characterization of Novel Indenone-Based Systems for Emerging Applications

Theoretical and computational chemistry will play a pivotal role in designing and characterizing new indenone-based systems for a wide range of emerging applications. By using quantum chemical calculations and molecular modeling, researchers can predict the electronic, optical, and material properties of novel indenone derivatives before they are synthesized in the lab.

One exciting area of application is in the development of organic electronics. Indane-1,3-dione, a related structure, is a known electron acceptor and has been used in the design of dyes for solar cells and photoinitiators for polymerization. mdpi.com Theoretical studies can help in designing this compound derivatives with optimized properties for these applications.

Furthermore, theoretical design can guide the synthesis of indenone-based compounds with specific biological activities. For instance, molecular docking studies can predict how different indenone derivatives will bind to target proteins, aiding in the design of more potent and selective drugs. nih.gov This approach has been successfully used to identify promising indenone-based inhibitors for various enzymes. nih.gov The combination of theoretical design and experimental synthesis will be crucial for unlocking the full potential of this compound in fields ranging from medicine to materials science.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-methyl-1H-inden-1-one and its derivatives?

The synthesis of this compound derivatives often involves esterification or functionalization of the parent indenone scaffold. For example, 6-chloro-2,3-dihydro-1H-inden-1-one can be esterified using 2-methylallyl carboxylate under mild conditions, yielding derivatives like 2-methylallyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (74% yield). Reaction conditions (e.g., solvent systems like pentane:ethyl acetate) and purification methods (e.g., column chromatography) significantly impact yield and purity . Multi-step syntheses may require optimization of catalysts, temperature, and stoichiometry to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments, as demonstrated for structurally similar indenones .

- X-ray crystallography : Resolves ambiguities in stereochemistry and bond lengths. Software like SHELXL refines structural models, ensuring accuracy in atomic coordinates .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Q. What are the solubility and stability considerations for storing this compound?

Storage at room temperature in inert atmospheres is recommended to prevent degradation. Solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) facilitates stock solution preparation for biological assays. Stability tests under varying pH and temperature conditions are critical for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Discrepancies may arise from differences in assay protocols, microbial strains, or compound purity. Methodological strategies include:

- Replication under standardized conditions : Use identical bacterial strains (e.g., E. coli or B. subtilis) and MIC (minimum inhibitory concentration) protocols .

- Triangulation of data : Combine antimicrobial assays with computational studies (e.g., molecular docking) to correlate activity with electronic properties or steric effects .

Q. What crystallographic validation methods ensure the accuracy of this compound’s structural determination?

Q. How can DFT calculations predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- HOMO-LUMO energies : Predict chemical reactivity and charge transfer mechanisms.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites, guiding functionalization strategies .

- Global descriptors : Electrophilicity index () and chemical hardness () quantify stability under redox conditions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Catalyst screening : Amine catalysts (e.g., EtNH) improve reaction kinetics in nucleophilic substitutions .

- Solvent optimization : Polar solvents (e.g., ethanol) enhance solubility of intermediates .

- In-line purification : Use preparative HPLC or flash chromatography to isolate high-purity intermediates early in synthesis .

Q. How to analyze the antimicrobial efficacy of this compound against resistant strains?

- Dose-response assays : Determine MIC values against Gram-positive (e.g., methicillin-resistant S. aureus) and Gram-negative (e.g., P. vulgaris) strains .

- Synergy studies : Test combinations with commercial antibiotics (e.g., β-lactams) to identify potentiating effects .

- Resistance profiling : Monitor gene expression changes (e.g., efflux pumps) via qPCR to elucidate resistance mechanisms .

Q. Notes

- For structural refinement, prioritize open-source tools like SHELX to ensure reproducibility .

- Experimental protocols should align with FAIR (Findable, Accessible, Interoperable, Reusable) principles, particularly when reporting antimicrobial data .

- Computational studies must validate force fields and basis sets against experimental data to ensure predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.